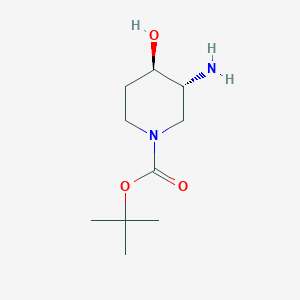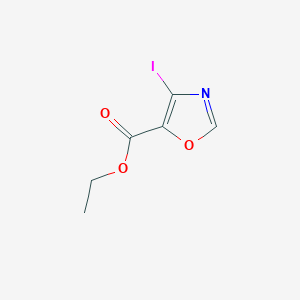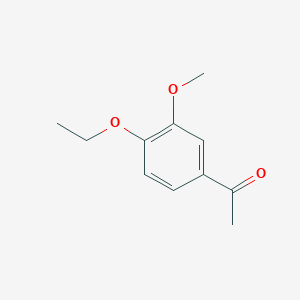
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 4-Fluorophenyl-5,5-dimethyl-1,3,2-dioxaborinane, is a type of boron-containing compound that has been studied extensively in recent years. It has a variety of uses in scientific research and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Hydrolytic Stability and Molecular Structure
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a derivative in the family of 1,3,2-dioxaborinanes, has been studied for its structural properties. One significant finding is the unusual degree of hydrolytic stability observed in similar compounds, as demonstrated in a study where 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane was examined. X-ray crystal structure determination of this compound revealed a nearly planar 1,3,2-dioxaborinane ring, indicating specific structural stability and bond length properties that could be relevant to similar compounds like 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Emsley et al., 1989).
Conformational Analysis
Another research aspect focuses on the conformational properties of similar heterocycles. For instance, the stereochemistry of various 1,3,2-dioxaborinanes was studied, revealing insights into their conformational homogeneity and heterogeneity based on the substitution pattern. This type of research aids in understanding the stereochemical behavior of these molecules, which is crucial for potential applications in material science and pharmaceuticals (Kuznetsov et al., 1978).
Chemical Ionization and Fragmentation Studies
Chemical ionization-induced fragmentation studies of related compounds have been conducted to understand their behavior under certain conditions. Such studies are essential in mass spectrometry and can provide insights into the stability and reactive nature of 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane under similar conditions (Hancock & Weigel, 1979).
Synthesis and Structural Analysis
Research has also been focused on the synthesis of chiral synthons and derivatives of similar compounds, which are crucial for developing novel pharmaceuticals and materials. Studies on the synthesis and molecular structure of such compounds provide a foundation for understanding and manipulating the 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane for specific applications (Weener et al., 1998).
Potential Applications in Liquid Crystal Technology
Finally, derivatives of 1,3,2-dioxaborinane, like 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have been explored for their potential application in liquid crystal technology. Their properties, such as dielectric anisotropy and transition temperatures, are significant for the development of electrooptic display devices (Bezborodov & Lapanik, 1991).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWSSPCPSWVJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452150 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
225916-39-2 | |
| Record name | 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl) fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

![2-[(Dimethylamino)methyl]-4-fluorophenol](/img/structure/B1311889.png)
![5-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1311892.png)


